molecular formula C12H16N2O2 B3045160 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid CAS No. 1024612-64-3

1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid

Cat. No.: B3045160
CAS No.: 1024612-64-3
M. Wt: 220.27 g/mol
InChI Key: PTRJRQVGESTROB-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic Acid is a piperidine derivative characterized by a pyridin-4-ylmethyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 2-position. This compound is synthesized via a multi-step process involving pyridine-4-carbaldehyde and piperidine-2-carboxylic acid under optimized coupling conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-8-14(11)9-10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRJRQVGESTROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398033
Record name 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024612-64-3
Record name 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 4-pyridinemethanol with piperidine-2-carboxylic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.268 g/mol
  • CAS Number : 1024612-64-3

The compound features a piperidine ring with a pyridin-4-ylmethyl substituent and a carboxylic acid functional group, which contributes to its biological interactions and pharmacological potential.

Research indicates that P4MPCA exhibits significant biological activity, particularly in the field of neuroscience. Its ability to interact with various neurotransmitter systems suggests potential applications in mood and cognition modulation.

Key Biological Interactions:

  • Neurotransmitter Modulation : P4MPCA has been shown to influence neurotransmitter receptors, which may affect behaviors related to mood and cognition. Studies indicate that it can modulate serotonin and dopamine systems, making it a candidate for further investigation in drug development for psychiatric disorders .
  • Receptor Binding : The compound's structure allows it to bind effectively to receptors involved in neurotransmission, providing insights into its pharmacological profile .

Applications in Research

P4MPCA serves as a valuable tool in various research fields:

Medicinal Chemistry

P4MPCA is explored as a potential lead compound for developing new therapeutic agents targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for antidepressants or anxiolytics.

Neuroscience Research

Studies focus on P4MPCA's effects on cognitive functions and mood regulation, making it relevant for understanding mental health conditions.

Structure-Activity Relationship (SAR) Studies

Research involving SAR allows scientists to modify the compound's structure systematically to enhance its biological activity or reduce side effects. This approach is critical in drug discovery processes.

Case Studies

Several case studies have documented the applications of P4MPCA in drug development:

  • Case Study on Mood Disorders : A study investigated the effects of P4MPCA on animal models of depression, revealing promising results related to serotonin modulation.
  • Cognition Enhancement Trials : Research trials focused on cognitive enhancement showed that P4MPCA could improve memory retention in specific test models, indicating its potential use in treating cognitive decline .

Mechanism of Action

The mechanism of action of 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic Acid C₁₂H₁₄N₂O₂ 234.25 Pyridin-4-ylmethyl (N), COOH (C2) Rigid methylene linker, C2-COOH
cis-4-(Phosphonomethyl)piperidine-2-carboxylic Acid (CGS 19755) C₇H₁₂NO₅P 221.14 Phosphonomethyl (C4), COOH (C2) NMDA receptor antagonist
1-(Pyrimidin-2-yl)-piperidine-4-carboxylic Acid C₁₀H₁₃N₃O₂ 207.23 Pyrimidin-2-yl (N), COOH (C4) Pyrimidine heterocycle, C4-COOH
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid C₁₀H₁₂ClN₃O₂ 241.67 2-Chloropyrimidin-4-yl (N), COOH (C4) Chlorine substituent enhances polarity

Pharmacological Profiles

  • CGS 19755 (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid): Exhibits potent NMDA receptor antagonism due to its phosphonomethyl group, which mimics glutamate’s carboxylate moiety .
  • Pyrimidine-based analogs : The introduction of pyrimidine (e.g., 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid ) may enhance interactions with ATP-binding pockets in kinases due to increased nitrogen content .

Physicochemical Properties

  • Solubility : The C2-carboxylic acid in the target compound likely confers higher aqueous solubility compared to C4-carboxylic acid derivatives (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride ) .
  • Lipophilicity: The pyridin-4-ylmethyl group enhances lipophilicity relative to polar substituents like the phosphonomethyl group in CGS 19755 .
  • pKa : The carboxylic acid (pKa ~2.5) and pyridine nitrogen (pKa ~4.8) contribute to pH-dependent ionization, influencing membrane permeability .

Biological Activity

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential interactions with neurotransmitter systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and a molecular weight of 293.19 g/mol. It features a piperidine ring, a pyridin-4-ylmethyl group, and a carboxylic acid functional group. These structural elements contribute to its biological interactions and pharmacological properties.

Research indicates that this compound interacts with various neurotransmitter receptors, potentially influencing mood and cognitive functions. Its ability to modulate receptor activity makes it a candidate for further studies in drug development aimed at treating neurological disorders.

Biological Activity Overview

This compound exhibits several biological activities:

  • Neurotransmitter Modulation : It shows promise in modulating neurotransmitter systems, which could be beneficial for mood disorders.
  • Anticancer Potential : Preliminary studies suggest it may possess anticancer properties, although more research is needed to confirm these effects.

Comparative Biological Activity Table

Compound NameStructure FeaturesNotable Uses
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acidSimilar piperidine structure; different pyridyl positionNeuropharmacological research
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acidContains a pyridyl group at position 3Potential anti-inflammatory effects
1-(Pyridin-2-ylmethyl)piperazineContains a piperazine instead of piperidineAntidepressant research

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroscience Applications : Research has shown that the compound can bind to receptors involved in neurotransmission, suggesting potential applications in treating conditions like depression and anxiety .
  • Antitumor Activity : In vitro studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure have led to enhanced activity against hypopharyngeal tumor cells .
  • Pharmacological Profiling : A recent study focused on the structure–activity relationships (SAR) of similar compounds, emphasizing how slight modifications can significantly alter their biological effects . This highlights the importance of ongoing SAR studies for optimizing therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyridine-4-ylmethyl groups to piperidine-2-carboxylic acid derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 4-(chloromethyl)pyridine with piperidine-2-carboxylic acid precursors under basic conditions (e.g., NaOH in dichlorethane) .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate intermediates.
  • Optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and stoichiometry (1:1.2 molar ratio of piperidine to pyridinylmethyl chloride) to minimize side products.

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield
Coupling4-(Chloromethyl)pyridine, NaOHDichloromethane0°C → RT65–75%
PurificationSilica gelCH₂Cl₂/MeOH (95:5)>95% purity

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyridine (δ 8.5–8.7 ppm) and piperidine (δ 1.5–3.2 ppm) rings. ¹³C NMR confirms carboxylate (δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS (positive mode) detects [M+H]⁺ at m/z 237.1 (calculated: 237.12) .

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersDiagnostic Peaks
¹H NMRSolvent: DMSO-d₆δ 8.6 (pyridine H), δ 3.1 (piperidine CH₂)
HPLCRetention time: 6.2 minPurity ≥98%

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity and optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and optimize reaction media.
  • Machine Learning : Train models on existing reaction data to predict yields and side products.

Case Study : ICReDD’s workflow integrates quantum calculations with experimental validation, reducing synthesis optimization time by 40% .

Q. What strategies are employed to resolve contradictions in reported physicochemical data (e.g., logP, melting point) for this compound?

Methodological Answer:

  • Meta-Analysis : Cross-reference data from PubChem, peer-reviewed journals, and synthetic protocols. For example:
    • logP : Reported values range from -0.19 to 0.27. Validate experimentally via shake-flask method (pH 7.4 buffer/octanol) .
    • Melting Point : Discrepancies (e.g., 151–152°C vs. 185–186.5°C) may arise from polymorphs. Use DSC to confirm thermal behavior .

Q. Table 3: Data Reconciliation Example

PropertySource ASource BResolution Method
logP-0.19 0.28 Experimental validation (shake-flask)
Melting Point151°C 185°C DSC analysis

Q. In designing experiments to evaluate the compound's potential as a drug candidate, what in vitro assays are prioritized to assess bioavailability and target engagement?

Methodological Answer:

  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Target Binding : Fluorescence polarization assays for affinity (e.g., IC₅₀ < 10 µM for kinase targets) .

Q. Key Metrics :

  • Lipinski’s Rule : MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, acceptors ≤ 10.
  • Solubility : ≥100 µM in PBS (pH 7.4) .

Q. What safety considerations are critical when handling reactive intermediates during the synthesis of this compound?

Methodological Answer:

  • Intermediate Toxicity : 4-(Chloromethyl)pyridine is a skin irritant. Use fume hoods, nitrile gloves, and PPE .
  • Waste Disposal : Quench reactive halides (e.g., 4-(chloromethyl)pyridine) with 10% NaHCO₃ before disposal.
  • Emergency Protocols : For spills, adsorb with vermiculite and dispose as hazardous waste .

Q. Table 4: Hazard Mitigation

HazardPrecautionEmergency Response
Skin ContactWear glovesRinse with water ≥15 min
InhalationUse fume hoodMove to fresh air

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid
Reactant of Route 2
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1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid

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